3'-Trimethylsilylacetophenone
Description
3'-Trimethylsilylacetophenone is an organosilicon derivative of acetophenone, characterized by a trimethylsilyl (-Si(CH₃)₃) group attached to the acetophenone moiety at the 3' position. This compound is synthetically valuable due to the unique steric and electronic properties imparted by the silyl group, which enhance its reactivity in organic transformations. A synthesis route described by Shudo and Koichi (2025) involves its use in preparing differentiation-inducing agents for neoplastic cells. The reaction with methyl 4-formylbenzoate in tetrahydrofuran (THF) and aqueous NaOH yields a product with a melting point of 179–180°C after recrystallization .
Properties
Molecular Formula |
C11H16OSi |
|---|---|
Molecular Weight |
192.33 g/mol |
IUPAC Name |
1-(3-trimethylsilylphenyl)ethanone |
InChI |
InChI=1S/C11H16OSi/c1-9(12)10-6-5-7-11(8-10)13(2,3)4/h5-8H,1-4H3 |
InChI Key |
DSYJPVVMWAWYGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetophenone Derivatives
Structural and Functional Group Analysis
Key structural analogs include:
- 3'-(Trifluoromethyl)acetophenone: Substituted with a trifluoromethyl (-CF₃) group at the 3' position.
- 3'-Methoxyacetophenone: Features a methoxy (-OCH₃) group at the 3' position.
Table 1: Comparative Properties of Acetophenone Derivatives
Research Findings and Trends
- Thermal Stability: The trimethylsilyl group in this compound improves thermal stability compared to its methoxy and trifluoromethyl analogs, as evidenced by its higher melting point .
- Solubility: The silyl derivative exhibits lower aqueous solubility than 3'-Methoxyacetophenone, aligning with its higher logP value.
- Synthetic Challenges: While this compound requires anhydrous conditions for stability, 3'-Methoxyacetophenone is more tolerant to protic solvents .
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